2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040675-47-5
Cat. No.: VC11937840
Molecular Formula: C22H21N3O
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040675-47-5 |
|---|---|
| Molecular Formula | C22H21N3O |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C22H21N3O/c1-3-17-8-10-18(11-9-17)20-14-21-22(26)24(12-13-25(21)23-20)15-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3 |
| Standard InChI Key | ZULSFPBJKRIZDH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4C |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4C |
Introduction
Overview of Pyrazolo[1,5-a]pyrazine Compounds
Pyrazolo[1,5-a]pyrazine derivatives are heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse biological activities. These compounds often exhibit properties such as:
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Antimicrobial
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Antioxidant
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Anticancer
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Anti-inflammatory activities
The structural framework of pyrazolo[1,5-a]pyrazine allows for extensive functionalization, leading to a variety of derivatives with specific pharmacological applications.
Structural Features of the Target Compound
The compound "2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one" contains:
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A pyrazolo[1,5-a]pyrazine core.
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Substituents at the 2nd and 5th positions:
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A 4-ethylphenyl group at position 2.
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A benzyl group derived from 2-methylphenyl at position 5.
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These substitutions likely influence the compound's physicochemical and biological properties, including solubility, lipophilicity, and interaction with biological targets.
Potential Applications
While specific data on this compound is unavailable, similar pyrazolo[1,5-a]pyrazine derivatives have been studied for:
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Anticancer Activity: Many pyrazole-based compounds exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Antimicrobial Properties: Pyrazole derivatives are known to inhibit bacterial and fungal growth by targeting essential enzymes.
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Antioxidant Potential: Their ability to scavenge free radicals makes them promising candidates for treating oxidative stress-related disorders.
Synthesis Pathways
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves:
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Cyclization reactions between hydrazines and dicarbonyl compounds.
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Functionalization through substitution reactions to introduce aryl or alkyl groups.
For example:
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Starting materials like phenylhydrazines and substituted benzaldehydes can undergo condensation followed by cyclization under acidic or basic conditions.
Research Gaps
Given the lack of direct studies or references for this specific compound:
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Further experimental work is needed to synthesize and characterize it using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
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Biological assays should be conducted to evaluate its pharmacological potential.
If you have access to additional resources or specific studies on this compound, they could provide more targeted insights into its properties and applications.
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